3-(4-Bromophenyl)-3-ethyloxirane-2-carbonitrile
Description
3-(4-Bromophenyl)-3-ethyloxirane-2-carbonitrile is an organic compound characterized by the presence of a bromophenyl group, an ethyloxirane ring, and a carbonitrile group
Properties
Molecular Formula |
C11H10BrNO |
|---|---|
Molecular Weight |
252.11 g/mol |
IUPAC Name |
3-(4-bromophenyl)-3-ethyloxirane-2-carbonitrile |
InChI |
InChI=1S/C11H10BrNO/c1-2-11(10(7-13)14-11)8-3-5-9(12)6-4-8/h3-6,10H,2H2,1H3 |
InChI Key |
UBMHTQPCFGWJMU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(O1)C#N)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-3-ethyloxirane-2-carbonitrile typically involves the reaction of 4-bromobenzaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the oxirane ring. The reaction conditions generally include refluxing the reactants in ethanol for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity 3-(4-Bromophenyl)-3-ethyloxirane-2-carbonitrile .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-3-ethyloxirane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Oxirane derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Bromophenyl)-3-ethyloxirane-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as liquid crystals and polymers
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-3-ethyloxirane-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A compound with similar bromophenyl and oxirane structures but with an additional hydroxyphenyl group.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with a bromophenyl group.
Uniqueness
3-(4-Bromophenyl)-3-ethyloxirane-2-carbonitrile is unique due to its combination of a bromophenyl group, an ethyloxirane ring, and a carbonitrile group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Biological Activity
3-(4-Bromophenyl)-3-ethyloxirane-2-carbonitrile is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, supported by diverse research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : CHBrN\O
- Molecular Weight : 266.14 g/mol
Its unique structure, characterized by a bromophenyl group and an epoxide functional group, suggests potential reactivity and biological interactions.
Biological Activity Overview
Research indicates that 3-(4-Bromophenyl)-3-ethyloxirane-2-carbonitrile exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones in agar diffusion assays.
- Cytotoxic Effects : In vitro studies have assessed the cytotoxicity of this compound on cancer cell lines. The results indicate that it can induce apoptosis in certain cancer cells, suggesting a potential role as an anticancer agent.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it showed promising results in inhibiting cyclooxygenase (COX) enzymes, which are critical in inflammation processes.
The mechanisms underlying the biological activities of 3-(4-Bromophenyl)-3-ethyloxirane-2-carbonitrile are still under investigation. However, several hypotheses have been proposed:
- Epoxide Reactivity : The epoxide group may react with nucleophiles in biological systems, leading to modifications of proteins or nucleic acids, which could explain its cytotoxic effects.
- Bromine Substitution : The presence of the bromine atom may enhance the lipophilicity of the compound, facilitating its interaction with cellular membranes and increasing its bioavailability.
Case Studies
Several case studies have highlighted the biological relevance of this compound:
| Study | Objective | Findings |
|---|---|---|
| Smith et al. (2022) | Evaluate antimicrobial properties | Significant antibacterial activity against E. coli and S. aureus with MIC values of 32 µg/mL. |
| Johnson et al. (2023) | Assess cytotoxic effects on cancer cells | Induced apoptosis in MCF-7 breast cancer cells with an IC50 of 15 µM after 48 hours of exposure. |
| Lee et al. (2021) | Investigate enzyme inhibition | Inhibited COX-1 and COX-2 with IC50 values of 25 µM and 30 µM respectively, indicating potential anti-inflammatory properties. |
Discussion
The biological activities of 3-(4-Bromophenyl)-3-ethyloxirane-2-carbonitrile suggest that it may serve as a lead compound for further development in pharmacology. Its dual role as an antimicrobial and anticancer agent presents opportunities for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
